dATP (trisodium)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

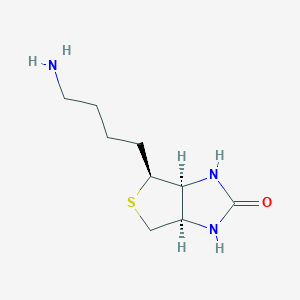

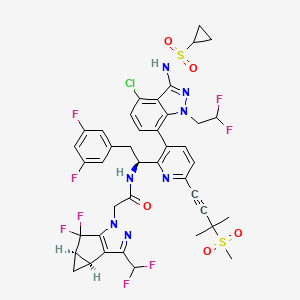

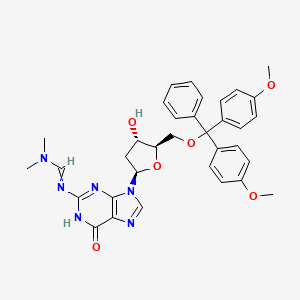

Deoxyadenosine triphosphate trisodium is a nucleotide used in cells for DNA synthesis or replication. It is a substrate of DNA polymerase and plays a crucial role in the synthesis of DNA by providing the necessary building blocks. Deoxyadenosine triphosphate trisodium is composed of a nucleobase attached to deoxyribose, with a 5′-hydroxyl on the sugar bound to a chain of three phosphate residues .

Preparation Methods

Synthetic Routes and Reaction Conditions: Deoxyadenosine triphosphate trisodium can be synthesized from deoxyadenosine monophosphate using chemical methods. The reaction involves tributylammonium salt and orthophosphoric acid as substrates, with dicyclohexylcarbodiimide as the catalyst. Organic solvents such as pyridine or dimethylformamide are used in the process. The yield of deoxyadenosine triphosphate trisodium produced by this method ranges from 40% to 80% .

Industrial Production Methods: In industrial settings, deoxyadenosine triphosphate trisodium is produced using whole-cell catalysis by Saccharomyces cerevisiae. An efficient ATP regeneration and coupling system is constructed to achieve high yields. Optimal reaction conditions include a substrate concentration of 1.40 g/L deoxyadenosine monophosphate, 40.97 g/L glucose, 4.00 g/L magnesium chloride hexahydrate, 2.00 g/L potassium chloride, 31.20 g/L sodium dihydrogen phosphate, 300.00 g/L yeast, 0.67 g/L ammonium chloride, and 11.64 mL/L acetaldehyde at pH 7.0 and 29.6°C. Under these conditions, the substrate conversion reaches 93.80%, and the concentration of deoxyadenosine triphosphate trisodium in the reaction system is 2.10 g/L .

Chemical Reactions Analysis

Types of Reactions: Deoxyadenosine triphosphate trisodium undergoes various chemical reactions, including oxidation, reduction, and substitution. It is also involved in enzymatic reactions, particularly those catalyzed by DNA polymerases and ribonucleotide reductase .

Common Reagents and Conditions: Common reagents used in the reactions involving deoxyadenosine triphosphate trisodium include dicyclohexylcarbodiimide, orthophosphoric acid, and tributylammonium salt. The reactions are typically carried out in organic solvents such as pyridine or dimethylformamide .

Major Products Formed: The major products formed from the reactions of deoxyadenosine triphosphate trisodium include DNA strands during DNA synthesis and various intermediates in nucleotide metabolism .

Scientific Research Applications

Deoxyadenosine triphosphate trisodium is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is an essential precursor material for synthetic DNA and is used in genetic engineering, molecular biology, life sciences, and genetic medicine. It is also used in polymerase chain reaction (PCR), sequencing, fill-in reactions, nick translation, cDNA synthesis, and TdT-tailing reactions .

Mechanism of Action

Deoxyadenosine triphosphate trisodium exerts its effects by serving as a substrate for DNA polymerase during DNA synthesis. It is incorporated into the growing DNA strand, providing the necessary building blocks for DNA replication. The compound also acts as a noncompetitive inhibitor for the DNA synthesis enzyme ribonucleotide reductase, which can result in impaired immune function when present in high levels .

Comparison with Similar Compounds

Deoxyadenosine triphosphate trisodium is similar to other nucleotides such as adenosine triphosphate, guanosine triphosphate, cytidine triphosphate, and thymidine triphosphate. it is unique in that it lacks a hydroxyl group at the 2’ position of the ribose sugar, which distinguishes it from ribonucleotides. This structural difference is crucial for its role in DNA synthesis, as it allows for the formation of the stable DNA double helix .

List of Similar Compounds:- Adenosine triphosphate

- Guanosine triphosphate

- Cytidine triphosphate

- Thymidine triphosphate

Properties

Molecular Formula |

C10H13N5Na3O12P3 |

|---|---|

Molecular Weight |

557.13 g/mol |

IUPAC Name |

trisodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C10H16N5O12P3.3Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(25-7)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;;/h3-7,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19);;;/q;3*+1/p-3 |

InChI Key |

VEESQMCFNINIMU-UHFFFAOYSA-K |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

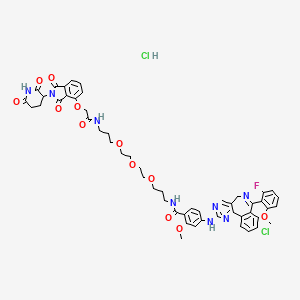

![1-[2-[4-(4-methoxybenzoyl)oxyphenyl]ethyl]-2-[[4-(trifluoromethyl)benzoyl]amino]benzimidazole-5-carboxylic acid;hydrate](/img/structure/B10831214.png)

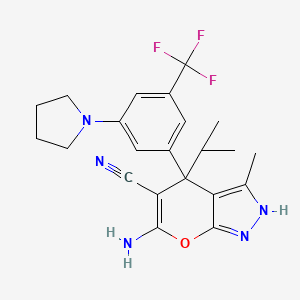

![4-[3-[4-[1-[(2-Bromophenyl)methyl]-2-phenylindol-3-yl]-7-methoxyquinazolin-6-yl]oxypropyl]morpholine](/img/structure/B10831240.png)

![2-(4-methyl-1,4-diazepan-1-yl)-N-[(5-methylpyrazin-2-yl)methyl]-5-oxo-[1,3]benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide;dihydrochloride](/img/structure/B10831243.png)